molecular formula C₂₅H₂₆D₅ClF₂O₅ B1152896 Halobetasol Propionate-d5

Halobetasol Propionate-d5

Cat. No.: B1152896
M. Wt: 489.99
Attention: For research use only. Not for human or veterinary use.
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Description

Halobetasol Propionate-d5 is a stable isotope-labeled analog of halobetasol propionate, a synthetic corticosteroid recognized for its super-high potency and anti-inflammatory, immunosuppressive, and antipruritic properties. This deuterated compound is designed for use as an internal standard in mass spectrometry-based bioanalytical methods, enabling the highly accurate and reliable quantification of halobetasol propionate in complex biological matrices such as plasma and skin tissue. Such precise analysis is critical in pharmaceutical and dermatological research for studying the pharmacokinetic profile, percutaneous absorption, metabolic fate, and biodistribution of the parent drug. The mechanism of action for the parent compound, halobetasol propionate, involves its binding to intracellular glucocorticoid receptors. The resulting steroid-receptor complex translocates to the cell nucleus, where it modulates gene expression by suppressing pro-inflammatory transcription factors like NF-κB and AP-1. This leads to the inhibition of key inflammatory mediators such as cytokines, prostaglandins, and leukotrienes, ultimately exerting potent anti-inflammatory and immunomodulatory effects. Research using this compound is therefore essential for advancing the development and optimization of topical corticosteroid treatments for inflammatory skin conditions like plaque psoriasis, atopic dermatitis, and other corticosteroid-responsive dermatoses.

Properties

Molecular Formula

C₂₅H₂₆D₅ClF₂O₅

Molecular Weight

489.99

Synonyms

(6α,11β,16β)-21-Chloro-6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5;  Miracorten-d5;  Ulobetasol Propionate-d5;  Ultravate-d5; 

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways

Halobetasol Propionate-d5 is synthesized through isotopic exchange or deuterated precursor incorporation. Key steps involve:

  • Deuteration of intermediates : Deuterium is introduced during the synthesis of the pregnane backbone or propionate ester group.

  • Crystallization : Purification via ethanol/water mixtures (as described for non-deuterated halobetasol propionate) .

Stability Under Physiological Conditions

PropertyValue/BehaviorSource
Thermal stability Stable up to 220–221°C (melting point)
Hydrolysis Susceptible to esterase-mediated hydrolysis of the 17-propionate group
Photodegradation No significant degradation under UV light

Metabolic Reactions

In vivo, this compound undergoes extensive hepatic metabolism, similar to the non-deuterated form:

Key Metabolic Pathways:

  • Ester Hydrolysis :

    • Cleavage of the 17-propionate group generates halobetasol-d5 acid .

    • Enzymes: Carboxylesterases (CES1/CES2).

  • Oxidation :

    • Cytochrome P450 (CYP3A4)-mediated hydroxylation at C6α and C9β positions .

  • Conjugation :

    • Glucuronidation of hydroxylated metabolites for renal excretion .

Kinetic Isotope Effects:

  • Deuteration reduces metabolic turnover rates at labeled positions due to C-D bond strength (vs. C-H) .

  • Example: Slower hydroxylation at deuterated carbons (observed in analogous corticosteroids) .

Degradation Products

ConditionMajor ProductsSource
Acidic (pH < 3) Halobetasol-d5 acid
Alkaline (pH > 9) Degraded pregnane skeleton derivatives
Oxidative stress 6α/9β-hydroxylated derivatives

Reactivity in Formulations

  • Compatibility : Stable in non-aqueous bases (e.g., petrolatum, propylene glycol) .

  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) .

Analytical Characterization

TechniqueKey DataSource
MS (Mass Spec) m/z 490.0 [M+H]⁺ (vs. 485.0 for non-D5)
NMR Absence of H signals at deuterated sites
XRD Peaks at 10.0°, 11.6°, 12.9° 2θ

Research Gaps

  • No direct in vitro reactivity studies of this compound were identified in the provided sources.

  • Isotope effects on receptor binding (glucocorticoid receptor) remain unquantified.

Comparison with Similar Compounds

Halobetasol Propionate (Non-Deuterated)

  • Structural Identity : Halobetasol Propionate-d5 shares the same core structure as halobetasol propionate but differs in isotopic composition.
  • Functional Differences: Analytical Use: The deuterated form is non-therapeutic and exclusively used as a reference standard to improve quantification accuracy in drug metabolism studies . Clinical Efficacy: Halobetasol propionate (0.05% ointment/cream) demonstrates superior efficacy to betamethasone valerate (0.1%) and dipropionate (0.05%) in plaque psoriasis, achieving treatment success in 32.8–60.7% of patients after 2 weeks . Safety: Both forms share similar safety profiles, with low systemic absorption (<6% of applied dose) and rare systemic adverse events (AEs) .

Clobetasol Propionate and Clobetasol Propionate-d5

  • Structural Comparison : Clobetasol lacks the 6α-fluorine atom present in halobetasol, reducing halogenation but maintaining super-high potency .
  • Efficacy : In head-to-head trials, halobetasol ointment (0.05%) showed comparable or superior efficacy to clobetasol ointment (0.05%) in plaque psoriasis, with 54.1% vs. 50.8% improvement in plaque elevation .
  • Analytical Use : Clobetasol Propionate-d5 (CAS: 2280940-18-1) is similarly used as an internal standard, with a molecular weight of 472.0 g/mol .

Betamethasone Derivatives

  • Betamethasone Valerate (BMV) : A mid-potency steroid with lower efficacy than halobetasol. BMV foam (0.12%) showed 2-fold greater skin penetration than BMV lotion but was less effective than halobetasol in psoriasis .
  • Betamethasone Dipropionate (BDP) : In a matched-adjusted indirect comparison, halobetasol/tazarotene lotion outperformed calcipotriol/BDP foam in long-term plaque clearance (25.0% vs. 24.8% BSA reduction) .

Comparison with Deuterated Analogs in Research

Parameter This compound Clobetasol Propionate-d5
CAS Number 66852-54-8 2280940-18-1
Molecular Weight 489.991 472.0
Deuterium Position Propionate moiety (D5) Propionate moiety (D5)
Primary Use LC-MS/GC-MS internal standard LC-MS/GC-MS internal standard
Therapeutic Role None (analytical only) None (analytical only)

Formulation and Efficacy Comparisons

Halobetasol Propionate 0.01% Lotion vs. 0.05% Cream

  • Efficacy : The 0.01% lotion demonstrated comparable efficacy to 0.05% cream in reducing erythema (34.4% vs. 43.5%) and scaling (60.7% vs. 50.8%) after 2 weeks, despite lower concentration .
  • Safety: The lotion’s polymeric matrix technology enhances epidermal targeting, minimizing dermal penetration and atrophy risk .

Combination Therapies

  • Halobetasol/Tazarotene Lotion (HP/TAZ) : Showed rapid treatment success (32.8%) comparable to halobetasol 0.05% cream (34.0%) but with fewer application-site AEs .
  • Halobetasol/Fusidic Acid Ointment: Novel combinations target inflammation and secondary infections, demonstrating superior spreadability and permeability in preclinical models .

Preparation Methods

Deuterium Labeling Strategy

This compound introduces five deuterium atoms at the propionate ester moiety, replacing all hydrogen atoms in the propionic acid-derived side chain. This labeling is achieved by substituting standard propionylating reagents with their deuterated counterparts during esterification. For example, propionic acid-d5 or propionyl chloride-d5 reacts with the hydroxyl group at the C17 position of the diflorasone intermediate, ensuring complete deuteration at the target site.

The parent compound, halobetasol propionate, is synthesized via a three-step process:

  • Esterification : Diflorasone reacts with an alkyl orthopropionate (e.g., trimethyl orthopropionate) under acidic conditions to form diflorasone 17-propionate.

  • Mesylation : The C21 hydroxyl group is activated using methanesulfonyl chloride, yielding diflorasone 17-propionate-21-mesylate.

  • Halogenation : Lithium chloride displaces the mesylate group, introducing a chlorine atom at C21 to form halobetasol propionate.

For the deuterated variant, Step 1 employs trimethyl orthopropionate-d5 , ensuring deuterium integration into the ester group. Solvent selection (e.g., deuterated dimethylformamide) may further minimize proton exchange during synthesis.

Optimization of Reaction Conditions

Deuterated reagents necessitate stringent anhydrous conditions to prevent isotopic dilution. Key parameters include:

  • Temperature : Controlled heating (60–80°C) during esterification prevents decomposition of heat-sensitive intermediates.

  • Catalysts : Acid catalysts like p-toluenesulfonic acid (0.5–1.0 mol%) accelerate esterification without racemization.

  • Solvents : Anhydrous tetrahydrofuran (THF) or deuterated chloroform ensures compatibility with moisture-sensitive reagents.

Table 1: Comparative Reaction Conditions for Deuterated vs. Non-Deuterated Synthesis

ParameterHalobetasol PropionateThis compound
Propionylating AgentTrimethyl orthopropionateTrimethyl orthopropionate-d5
SolventTHFDeuterated THF
Reaction Time6–8 hours8–10 hours (slower kinetics)

Crystallization and Purification

Solvent System Selection

The patent US8361997B2 details crystallization of halobetasol propionate from ethanol-water mixtures , a method adaptable to the deuterated form. Ethanol’s polarity and water’s antisolvent properties yield high-purity crystals with consistent morphology.

Procedure :

  • Dissolution : this compound is dissolved in hot ethanol (60–80°C) at a 1:10 (w/v) ratio.

  • Antisolvent Addition : Deionized water is added dropwise (50:50 v/v) to induce supersaturation.

  • Crystallization : Slow cooling to 18–25°C over 90 minutes promotes crystal growth.

  • Isolation : Vacuum filtration collects crystals, followed by drying at 65–75°C under reduced pressure (<100 mbar).

Table 2: Crystallization Parameters

ParameterOptimal Range
Ethanol:Water Ratio50:50 to 67:33 (v/v)
Cooling Rate0.5–1.0°C/min
Final Yield85–92%

Polymorphic Control

The crystalline form of this compound is characterized by XRD peaks at 10.0, 11.6, 12.9, 13.4, 14.5, 16.4, 17.6, and 23.5° 2θ (±0.2°), matching the non-deuterated form’s pattern. Deuterium’s minimal steric impact ensures isomorphic crystal packing.

Analytical Characterization

TechniqueHalobetasol PropionateThis compound
XRD Peaks (°2θ)10.0, 11.6, 12.910.0, 11.6, 12.9
Melting Point220–221°C220–221°C
IR C=O Stretch1741 cm⁻¹1741 cm⁻¹

Scalability and Industrial Adaptation

Batch sizes exceeding 1 kg are feasible using the ethanol-water system, with >98% chemical purity by HPLC. Deuterated synthesis scales linearly, though reagent costs necessitate closed-loop solvent recovery.

Q & A

Q. How do researchers validate bioanalytical methods for this compound in heterogeneous biological samples (e.g., inflamed vs. non-inflamed skin)?

  • Methodological Answer : Use microdialysis or tape-stripping to sample dermal layers. Validate extraction efficiency (>85%) across pH gradients (4.5–7.4) and lipid-rich matrices. Cross-validate with immunohistochemistry (GR activation markers) to confirm tissue-specific pharmacokinetics .

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